molecular formula C8H8N4O3 B241220 ethyl 5-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate

ethyl 5-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate

Cat. No.: B241220
M. Wt: 208.17 g/mol
InChI Key: QSKSWMURHMMOES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 5-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a fused triazole and pyrimidine ring system, contributes to its interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate typically involves the reaction of dialkyl acetylenedicarboxylates with 3-substituted 1H-1,2,4-triazole or 3-amino-1H-pyrazole-4-carbonitrile . This reaction is often carried out under catalyst-free conditions, making it an environmentally friendly and efficient method. The reaction conditions usually involve refluxing the reactants in ethanol for a specified period, followed by purification through crystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups attached to the triazolo-pyrimidine ring system.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the triazolo-pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted triazolo-pyrimidine derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory mediators.

Comparison with Similar Compounds

ethyl 5-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate can be compared with other triazolo-pyrimidine derivatives, such as:

The uniqueness of ethyl 5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate lies in its specific neuroprotective and anti-neuroinflammatory properties, making it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C8H8N4O3

Molecular Weight

208.17 g/mol

IUPAC Name

ethyl 5-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C8H8N4O3/c1-2-15-7(14)5-3-9-8-11-10-4-12(8)6(5)13/h3-4H,2H2,1H3,(H,9,11)

InChI Key

QSKSWMURHMMOES-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2NN=CN2C1=O

Canonical SMILES

CCOC(=O)C1=CN=C2NN=CN2C1=O

Origin of Product

United States

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